Product packaging for (R)-7-Chlorochroman-4-amine(Cat. No.:)

(R)-7-Chlorochroman-4-amine

カタログ番号: B11821379
分子量: 183.63 g/mol
InChIキー: ZKRTWXXJEXSHCT-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(R)-7-Chlorochroman-4-amine is a chiral chemical intermediate of high value in medicinal chemistry and pharmaceutical research. This enantiomerically pure compound is specifically recognized for its role in the synthesis of bioactive molecules that target serotonin receptors, aiding in the creation of potential therapeutic agents for neurological and psychiatric disorders . The defined stereochemistry at the 4-position of the chroman scaffold is crucial for enhancing the selectivity and efficacy of drug candidates, making this (R)-enantiomer particularly valuable for studying structure-activity relationships . Furthermore, its application extends to the preparation of compounds with potential anti-inflammatory and analgesic properties, contributing to advancements in pain management research . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B11821379 (R)-7-Chlorochroman-4-amine

3D Structure

Interactive Chemical Structure Model





特性

分子式

C9H10ClNO

分子量

183.63 g/mol

IUPAC名

(4R)-7-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1

InChIキー

ZKRTWXXJEXSHCT-MRVPVSSYSA-N

異性体SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)Cl

正規SMILES

C1COC2=C(C1N)C=CC(=C2)Cl

製品の起源

United States

Structure Activity Relationship Sar Studies of Chromanamine Derivatives

Impact of Substituents on the Biological Activity of Chromane (B1220400) Scaffold

The type, number, and position of substituents attached to the chromane core are pivotal in determining the compound's biological activities. nih.gov Synthetic modifications at various positions, including the 2-, 3-, 6-, and 8-positions, have been shown to alter the biological effects of chroman-4-one and chromone (B188151) derivatives. gu.se These frameworks are considered privileged structures in drug discovery, as their substitution pattern can be tuned to achieve a wide range of biological activities. nih.govacs.org

Role of Halogen Substituents at the 7-Position

The 7-position of the chromane and related quinoline (B57606) scaffolds is a critical site for substitution, with halogens playing a significant role in modulating biological activity. In studies on 4-aminoquinoline (B48711) analogues, which share structural similarities with chromanamines, the nature of the halogen at the 7-position profoundly impacts antiplasmodial potency. nih.govacs.orgacs.org

Research has shown that 7-iodo- and 7-bromo-substituted aminoquinolines are as potent as their 7-chloro counterparts against both sensitive and resistant strains of P. falciparum. nih.govacs.orgacs.org In contrast, derivatives with a 7-fluoro or 7-trifluoromethyl group generally exhibit lower activity. nih.govacs.orgacs.org This suggests that the size and electronic properties of the halogen are key determinants of efficacy. Electron-withdrawing groups at the 7-position are generally considered important for activity. nih.gov For instance, in one study, the replacement of the 7-chloro substituent with a methoxy (B1213986) group (an electron-donating group) resulted in compounds that were largely inactive. nih.govacs.orgacs.org

7-Position SubstituentRelative Antiplasmodial Activity (vs. 7-Chloro)Reference
Iodo (-I)Comparable nih.govacs.orgacs.org
Bromo (-Br)Comparable nih.govacs.orgacs.org
Fluoro (-F)Less Active nih.govacs.orgacs.org
Trifluoromethyl (-CF₃)Less Active nih.govacs.orgacs.org
Methoxy (-OCH₃)Inactive nih.govacs.orgacs.org

Influence of Other Ring Substitutions (e.g., 2-, 6-, and 8-Positions)

Substitutions at other positions on the chromane ring, particularly at the 2-, 6-, and 8-positions, are also crucial for determining biological activity. gu.se Extensive SAR studies on chroman-4-one derivatives as selective Sirtuin 2 (SIRT2) inhibitors have revealed specific structural requirements for potency. nih.govacs.org

The most potent SIRT2 inhibitors were found to have substitutions at the 2-, 6-, and 8-positions. nih.govacs.org Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.govacs.org For example, an unsubstituted 2-pentylchroman-4-one was completely inactive, highlighting the necessity of substituents on the aromatic portion of the scaffold. nih.govacs.org When comparing singly substituted derivatives, the substituent at the 6-position appeared to be more critical for activity than one at the 8-position. nih.govacs.org Replacing a 6-chloro group with an electron-donating methoxy group led to a significant decrease in inhibitory activity. nih.govacs.org

Compound/SubstituentsTargetActivityReference
8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT2Potent Inhibitor (IC₅₀ = 1.5-4.5 µM) nih.govacs.org
2-Pentylchroman-4-one (unsubstituted)SIRT2Inactive nih.govacs.org
6,8-Dibromo-2-pentylchroman-4-oneSIRT2Most Potent Inhibitor (IC₅₀ = 1.5 µM) nih.gov
6-Chloro-8-nitro-2-pentylchroman-4-oneSIRT2Potent Inhibitor nih.govacs.org
8-Bromo-6-methoxy-2-pentylchroman-4-oneSIRT2Decreased Activity nih.govacs.org

Effects of Alkyl and Heterocyclic Moieties on Activity

The introduction of alkyl and heterocyclic moieties onto the chromane scaffold is a common strategy to modulate bioactivity. nih.govresearchgate.netmsu.edu In the development of SIRT2 inhibitors, the length of the alkyl chain at the 2-position was found to be a critical factor. nih.govacs.org An optimal chain length of three to five carbons was identified as crucial for high potency. nih.govacs.org

Furthermore, the replacement of a phenyl ring with various aromatic and aliphatic heterocycles has been explored to improve properties such as hydrophilicity while maintaining potent and selective SIRT2 inhibition. acs.org For example, chroman-4-one derivatives bearing 2-pyridylethyl substituents at the 2-position have demonstrated significant antiproliferative effects in cancer cell lines. gu.se The incorporation of heterocyclic functionalities, such as terminal hydroxyl, carboxylic acid, ester, and amide groups into the side chain at the 2-position, has also been investigated to enhance pharmacokinetic properties. acs.org

Stereochemical Influence on Biological Activity: Enantiomeric Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor that can dramatically influence biological activity. patsnap.comresearchgate.net Since biological systems like enzymes and receptors are themselves chiral, they can interact differently with the individual enantiomers of a chiral drug. patsnap.comnih.gov This can lead to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects. patsnap.comnih.gov

For chromanamine derivatives, chirality plays a pivotal role. The two enantiomers of a given chiral drug should be considered as two distinct drugs, as they can differ in their potency, selectivity, and metabolism. nih.gov A clear example of enantiomeric selectivity is seen in chroman-4-one based SIRT2 inhibitors. In one study, the individual enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one were tested, revealing that the (-)-enantiomer was a more potent inhibitor than the (+)-enantiomer. nih.govacs.org This highlights that even subtle differences in the spatial orientation of the molecule can lead to significant changes in biological function. nih.gov The evaluation of enantiomeric purity is therefore a critical step in the development of chiral chromane-based compounds. mdpi.com

Enantiomer of 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2 Inhibitory Potency (IC₅₀)Reference
(-)-enantiomer1.5 µM nih.govacs.org
(+)-enantiomer4.5 µM nih.govacs.org
Racemate (rac-1a)4.3 µM nih.gov

Identification of Molecular Features Crucial for Potency in Chromanamine Analogues

Based on extensive SAR studies, several key molecular features have been identified as being crucial for the potency of chromanamine analogues and related derivatives. The specific combination of these features often dictates the compound's efficacy and selectivity for a particular biological target.

Key molecular features for potent SIRT2 inhibition in chroman-4-one analogues include:

An intact carbonyl group at the 4-position. nih.govacs.org

An alkyl chain of optimal length (three to five carbons) at the 2-position. nih.govacs.org

The presence of large, electron-withdrawing substituents on the aromatic ring, specifically at the 6- and 8-positions. nih.govacs.org

Specific stereochemistry, with one enantiomer often demonstrating higher potency. nih.govacs.org

For antiplasmodial activity in the structurally related 4-aminoquinolines, important features include:

An electron-withdrawing group at the 7-position, with halogens like chlorine, bromine, and iodine being particularly effective. nih.govacs.orgacs.org

The nature of the side chain attached to the amino group. nih.gov

Mechanistic Investigations of R 7 Chlorochroman 4 Amine and Chromanamine Bioactivity

Enzyme Inhibition Studies

The interaction of (R)-7-Chlorochroman-4-amine and its analogs with various enzymes is a key area of research to understand their therapeutic potential. This section details the inhibitory profiles against several key enzymes.

Butyrylcholinesterase (BuChE) Inhibition and Kinetic Analysis

Butyrylcholinesterase (BuChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. Selective inhibition of BuChE is considered a therapeutic strategy, particularly in conditions like Alzheimer's disease where BuChE levels can be elevated. nih.govfao.org

Recent studies on amino-7,8-dihydro-4H-chromenone derivatives, which share a core structure with this compound, have shown promising results. For instance, certain derivatives with substitutions at specific positions demonstrated significant inhibitory activity against BuChE. nih.gov One such derivative, compound 4k , was identified as a potent, competitive inhibitor of BuChE with a Kᵢ value of 0.55 µM. nih.gov This competitive inhibition means the compound binds to the active site of the enzyme, preventing the substrate from binding. The study noted that substitutions at the para position of the chromenone structure were favorable for enhancing inhibitory activity against BuChE. nih.gov

However, specific kinetic data and inhibition constants for this compound itself against BuChE are not detailed in the currently available research.

Monoamine Oxidase (MAO) Inhibition Profiling (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine. mdpi.comfrontiersin.org There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are targets for treating depression and neurodegenerative diseases, respectively. nih.gov

While the chromone (B188151) scaffold is found in some MAO inhibitors, specific inhibitory data for this compound against either MAO-A or MAO-B is not extensively documented in the available literature. Research has been conducted on structurally related compounds. For example, 7-Chloro-4-nitrobenzofurazan was found to be a potent competitive inhibitor of both MAO-A and MAO-B. nih.gov Additionally, various chromone derivatives have been explored as selective MAO-B inhibitors. nih.gov However, a direct inhibitory profile for this compound is not provided in these studies.

Sirtuin 2 (SIRT2) Inhibition and Selectivity Profiles

Sirtuin 2 (SIRT2) is an enzyme involved in various cellular processes, including cell cycle regulation and the deacetylation of proteins like α-tubulin. acs.orgfrontiersin.org Chroman-4-one derivatives have emerged as a class of potent and selective SIRT2 inhibitors. researchgate.netcore.ac.uk

Research on substituted chroman-4-one derivatives has shown that the R-enantiomer can exhibit significant inhibitory activity. For a closely related compound, the (R)-enantiomer showed an IC₅₀ value of 4.5 μM against SIRT2. researchgate.netacs.org Interestingly, the corresponding (S)-enantiomer was found to be more potent, with an IC₅₀ of 1.5 μM. researchgate.netacs.org These compounds generally demonstrate high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, with inhibition of these other isoforms being less than 7% at concentrations as high as 200 μM. researchgate.net The presence of electron-withdrawing groups on the chroman-4-one ring structure is considered favorable for potent SIRT2 inhibition. researchgate.netnih.gov

Table 1: SIRT2 Inhibition by a Representative Chroman-4-one Derivative

Compound Configuration SIRT2 IC₅₀ (μM)
(R)-enantiomer 4.5
(S)-enantiomer 1.5
Racemic Mixture 4.3

Data derived from studies on a closely related 2-substituted chroman-4-one derivative. researchgate.net

Glucokinase Activation and Mechanism

Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver to regulate insulin (B600854) secretion and glucose uptake. nih.govfrontiersin.org Glucokinase activators (GKAs) are compounds that bind to an allosteric site on the enzyme, increasing its affinity for glucose and its catalytic rate. nih.govmdpi.com This activation mechanism involves a conformational shift in the enzyme. nih.gov

While the chirality of a molecule can be crucial for its activity as a GKA, there is no information in the reviewed scientific literature to suggest that this compound functions as a glucokinase activator.

Cellular Pathway Modulation and Phenotypic Effects

The biological activity of this compound extends to the modulation of key cellular pathways, leading to observable phenotypic changes.

Modulation of α-Tubulin Acetylation as a Biomarker of SIRT2 Activity

One of the primary and well-documented substrates of SIRT2 in the cytoplasm is α-tubulin, a key component of microtubules. frontiersin.orgbiorxiv.org SIRT2 functions to deacetylate α-tubulin. Consequently, the inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin (hyperacetylation). frontiersin.orgrsc.org This effect is a reliable biomarker for assessing the target engagement and cellular activity of SIRT2 inhibitors. biorxiv.orgrsc.org

Studies using selective SIRT2 inhibitors have demonstrated a distinct increase in the levels of acetylated α-tubulin, particularly in the perinuclear region of cells. biorxiv.orgresearchgate.net This localized hyperacetylation is a characteristic effect of SIRT2 inhibition and can be visualized using immunofluorescence. biorxiv.orgresearchgate.net Therefore, as a SIRT2 inhibitor, this compound is expected to induce a similar increase in α-tubulin acetylation, confirming its mechanism of action within a cellular context.

Evaluation of Growth Inhibitory Effects in Cancer Cell Lines

The anti-proliferative activity of chromanamine derivatives and related heterocyclic compounds has been evaluated across a range of human cancer cell lines. Research indicates that structural modifications, such as the inclusion of a chloro-substituent, can significantly influence cytotoxic potential. Studies on various synthesized compounds incorporating a chroman or similar heterocyclic core have demonstrated significant growth inhibitory effects, often with IC₅₀ values in the nanomolar range.

For instance, a series of 7-chloro-4-quinolinylhydrazone derivatives were synthesized and tested for their cytotoxic effects. Several of these compounds exhibited potent growth inhibition (GI) exceeding 90% in initial screenings, leading to further evaluation against four human cancer cell lines. The results indicated that compounds with electron-withdrawing groups, such as chlorine, on the benzene (B151609) ring displayed notable cytotoxic activity.

Similarly, investigations into other heterocyclic structures revealed that the presence of a 4-chlorophenyl moiety often enhanced cytotoxicity. In one study, a compound featuring this group (compound 7c) showed high potency against DLDI and MCF cancer cell lines, with IC₅₀ values of 32 nM and 43 nM, respectively. Another derivative (compound 6d) was found to be nearly as potent as the standard drug CHS 828 against the NUGC gastric cancer cell line. These findings underscore the importance of the chloro-substitution in enhancing the anticancer activity of these molecular scaffolds. While direct data for this compound is not detailed in these specific studies, the consistent efficacy of chloro-substituted analogs provides a strong rationale for its investigation as a potential growth inhibitor. The cytotoxic effects of these related compounds were found to be significantly less pronounced in normal fibroblast cells (WI38), suggesting a degree of selectivity for cancer cells.

Biological Target Identification and Validation for R 7 Chlorochroman 4 Amine and Derivatives

Methodologies for Identifying Molecular Targets of Small Molecules

Identifying the specific proteins that a small molecule interacts with is a foundational challenge in drug discovery. Modern proteomics-based approaches offer powerful, unbiased ways to survey these interactions within a complex biological system.

MS-Based Thermal Stability Profiling (Thermal Proteome Profiling)

Thermal Proteome Profiling (TPP) is a powerful technique used to identify the targets and off-targets of small molecules by measuring changes in protein thermal stability on a proteome-wide scale. nih.govnih.gov The core principle is that the binding of a ligand, such as (R)-7-Chlorochroman-4-amine, to its target protein alters the protein's resistance to heat-induced denaturation. nih.gov This change in the melting temperature (Tm) can be detected using quantitative mass spectrometry. thermofisher.com

The TPP workflow involves treating intact cells or cell lysates with the compound of interest or a vehicle control. The samples are then divided and heated to a range of temperatures. As the temperature increases, unstable proteins denature and aggregate, while stable proteins remain in the soluble fraction. After separating the aggregated proteins, the remaining soluble proteins at each temperature point are digested into peptides and analyzed by mass spectrometry. nih.govthermofisher.com By comparing the melting curves of proteins from the compound-treated sample to the control, researchers can identify proteins with a significant thermal shift, indicating a direct binding interaction. thermofisher.com

For this compound, a TPP experiment would generate a dataset comparing the thermal stability of thousands of proteins in its presence versus a control. A hypothetical outcome is presented in the table below, illustrating how potential targets would be identified.

Protein IDProtein NameTm (Control)Tm with this compoundΔTm (°C)Putative Interaction
P27361Monoamine oxidase B52.1°C56.4°C+4.3Stabilized (Direct Target)
P089135-HT1A receptor49.5°C52.8°C+3.3Stabilized (Direct Target)
Q9Y6H1Sirtuin 255.3°C58.1°C+2.8Stabilized (Direct Target)
P62258Cyclin-dependent kinase 260.2°C57.5°C-2.7Destabilized (Off-Target)

This table is illustrative and based on known targets of the broader chroman-4-amine (B2768764) scaffold.

Label-Free Protein Target Identification Techniques

Label-free target identification methods are advantageous as they assess the interaction between a small molecule and its potential targets without chemically modifying the compound, which could alter its binding properties. nih.gov These techniques rely on detecting changes in a protein's intrinsic properties upon ligand binding. nih.gov

Several label-free methods complement TPP:

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to a protein, it can confer protection from proteolysis. Cell lysates are treated with the compound and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be less degraded compared to its unbound state. The resulting protein fragments are then identified by mass spectrometry. nih.gov

Limited Proteolysis-Mass Spectrometry (LiP-MS): Similar to DARTS, LiP-MS identifies changes in protease susceptibility. However, it provides higher resolution by identifying specific cleavage sites that are protected upon compound binding, which can offer insights into the binding site location. nih.gov

Stability of Proteins from Rates of Oxidation (SPROX): This technique measures changes in a protein's stability against chemical denaturation. Proteins are treated with increasing concentrations of a chemical denaturant (like urea) in the presence or absence of the small molecule. The subsequent rate of methionine oxidation is measured by mass spectrometry, with ligand binding altering the protein's unfolding profile and thus its oxidation rate.

These methods provide complementary, label-free approaches to confirm targets identified by TPP and can help build a more confident profile of the molecular interactions of this compound.

Approaches for Target Validation in Drug Discovery

Once putative targets are identified, the next critical phase is to validate that modulating these targets is responsible for the compound's observed biological effects and is relevant to the disease of interest.

siRNA-Mediated Gene Silencing for Mimicking Drug Effects

Small interfering RNA (siRNA) is a powerful tool for target validation that works by silencing the expression of a specific gene at the mRNA level. roche.com This process, known as RNA interference (RNAi), allows researchers to mimic the effect of an inhibitory drug. If silencing the identified target gene produces a cellular phenotype similar to that observed when treating cells with this compound, it provides strong evidence that the compound's activity is mediated through that target. nih.gov

For example, if this compound is found to inhibit cancer cell proliferation and TPP identifies Protein Kinase X as a primary target, an experiment could be designed as follows:

Treatment Group 1: Cancer cells are treated with this compound.

Treatment Group 2: Cancer cells are treated with an siRNA specifically designed to silence the gene encoding Protein Kinase X.

Control Group: Cancer cells are treated with a non-targeting (scrambled) siRNA.

The proliferation of cells in all groups would be measured. A similar reduction in proliferation in Group 1 and Group 2 compared to the control would validate Protein Kinase X as the relevant target.

Experimental ConditionTargetObserved Effect on Cell ProliferationConclusion
This compoundPutative Protein Kinase X60% ReductionPharmacological inhibition is effective.
siRNA against Protein Kinase XProtein Kinase X mRNA55% ReductionGenetic silencing mimics the drug effect.
Scrambled Control siRNAN/ANo significant changeConfirms specificity of siRNA.

This table represents hypothetical data from a target validation experiment.

Correlation of Target Perturbation with Disease-Relevant Phenotypes

A crucial aspect of validation is linking the molecular interaction between the drug and its target to a meaningful, disease-relevant biological outcome. This involves demonstrating that engaging and modulating the target with the compound leads to a desired phenotypic change in a relevant cellular or in vivo model.

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a whole biological system, such as reverting a disease phenotype in patient-derived cells, without prior knowledge of the target. When a hit like this compound is identified through such a screen, the subsequent target identification must be linked back to that phenotype.

For instance, if this compound was discovered in a screen for compounds that reduce neuroinflammation in microglial cells, and MAO-B was subsequently identified as its target, validation would require showing that direct inhibition of MAO-B activity correlates with reduced inflammatory markers in those same cells. This establishes a clear chain of evidence from target engagement to a therapeutically relevant outcome.

Assessing Druggability of Identified Targets

"Druggability" refers to the likelihood that a biological target can be modulated by a small, drug-like molecule with sufficient affinity and specificity to elicit a therapeutic effect. Once a target for this compound is identified and validated, its druggability must be assessed to determine the feasibility of developing it into a successful therapeutic.

This assessment involves several factors:

Structural Analysis: The presence of a well-defined binding pocket on the protein that can accommodate a small molecule is a key indicator of druggability. Computational tools can analyze crystal structures or homology models of the target to predict the size, shape, and physicochemical properties of these pockets.

Precedent: Examining whether other members of the protein family have been successfully targeted by drugs provides a strong indication of druggability.

Ligand-Based Assessment: If the target has a known endogenous ligand, this provides a chemical starting point and confirms that the protein has a binding site capable of high-affinity interactions.

Functional Impact: The binding of a molecule to the target must lead to a functional consequence (e.g., inhibition of enzymatic activity, blocking of a protein-protein interaction). Targets where binding does not translate to a functional change are considered less druggable.

The combination of these modern identification and validation techniques provides a rigorous pathway to deconstruct the mechanism of action of novel compounds like this compound, transforming a promising molecule into a potential therapeutic candidate with a well-understood biological basis.

Advanced Research Avenues and Future Perspectives for R 7 Chlorochroman 4 Amine

Design and Synthesis of Novel (R)-7-Chlorochroman-4-amine Analogs with Optimized Biological Profiles

The development of novel analogs of this compound is a key strategy to optimize its biological and pharmacological properties. The chroman-4-amine (B2768764) framework is recognized for its medicinal potential, particularly in the context of neurodegenerative diseases. researchgate.netchemimpex.com Synthetic efforts can be directed towards modifications at various positions of the chroman ring system and the amine functionality to enhance potency, selectivity, and pharmacokinetic profiles.

Table 1: Potential Modifications for Novel this compound Analogs

Modification SitePotential SubstituentsDesired Outcome
Aromatic Ring (Positions 5, 6, 8) Alkyl, alkoxy, halogen, nitro, cyano groupsModulate electronic properties, improve binding affinity and selectivity.
Chroman Ring (Positions 2, 3) Alkyl, aryl, heterocyclic groupsIntroduce steric bulk, explore new binding interactions.
Amine Functionality (Position 4) Acylation, alkylation, sulfonylationAlter basicity, improve metabolic stability, and introduce new pharmacophores.

The synthesis of these analogs can be achieved through various organic chemistry methodologies. For instance, derivatives of chroman-4-one, a precursor to chroman-4-amine, can be synthesized and subsequently converted to the desired amine analogs. nih.govmdpi.comresearchgate.net The introduction of diverse substituents on the aromatic ring can be accomplished using standard aromatic substitution reactions. Modifications at the C-2 and C-3 positions of the chroman ring can influence the stereochemistry and conformation of the molecule, which can be critical for biological activity. nih.gov Furthermore, derivatization of the primary amine can yield a library of amides, sulfonamides, and secondary or tertiary amines, each with potentially unique biological properties. A recent study on chroman derivatives as PD-1/PD-L1 antagonists highlights the potential for this scaffold in cancer immunotherapy, suggesting a promising avenue for analog design. nih.gov

Exploration of New Therapeutic Indications Based on Identified Mechanisms of Action

The chroman-4-amine scaffold has been associated with a range of biological activities, suggesting that this compound and its analogs could have therapeutic potential in various diseases. Research on similar structures has pointed towards applications in neurodegenerative disorders and parasitic infections. researchgate.netnih.gov

Chroman-4-amine derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.net The inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's and Parkinson's diseases. Therefore, a key research avenue would be to screen this compound and its newly synthesized analogs for their inhibitory activity against these enzymes.

Furthermore, chroman-4-one derivatives, the synthetic precursors to chroman-4-amines, have shown anti-parasitic activity by targeting enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.gov This suggests that this compound derivatives could be explored as potential treatments for parasitic diseases such as leishmaniasis and trypanosomiasis. The chromanone scaffold has also been linked to anticancer and anti-inflammatory activities, broadening the scope of potential therapeutic applications. nih.gov

Integration of Multi-Omics Data for a Comprehensive Understanding of Biological Interactions

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is a powerful approach. nih.govmdpi.comastrazeneca.comnashbio.comresearchgate.net This involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to create a comprehensive picture of the molecular changes induced by the compound. nih.govtechnologynetworks.com

By treating cell lines or animal models with this compound and its analogs, researchers can collect samples for multi-omics analysis. Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics can provide insights into the metabolic pathways affected by the compound. researchgate.net

The integration of these datasets can help to:

Identify the primary molecular targets of the compound.

Elucidate the mechanism of action at a systems level.

Discover potential biomarkers for efficacy and toxicity. nih.gov

Uncover unexpected off-target effects.

This comprehensive understanding of the compound's biological interactions is crucial for optimizing its therapeutic potential and minimizing adverse effects. researchgate.net

Development of High-Throughput Screening Assays for Derivatives of this compound

To efficiently evaluate the biological activity of a large library of this compound derivatives, the development of high-throughput screening (HTS) assays is essential. arvojournals.orggoogle.neazolifesciences.comdrugtargetreview.comenamine.net HTS allows for the rapid screening of thousands of compounds, accelerating the discovery of lead candidates with desired biological activities. nih.gov

For example, if the therapeutic goal is to develop inhibitors of a specific enzyme, a biochemical HTS assay can be designed to measure the enzyme's activity in the presence of the test compounds. drugtargetreview.com Alternatively, cell-based HTS assays can be used to assess the compound's effects on cellular processes such as cell viability, proliferation, or signaling pathways. enamine.net

Given that this compound is a chiral primary amine, specific HTS methods for such compounds could be particularly valuable. nih.gov For instance, fluorescence-based assays have been developed to determine the enantiomeric excess and concentration of chiral amines, which would be useful for quality control and for screening the stereoselectivity of enzymatic reactions used in the synthesis of analogs. nih.govnih.gov Additionally, 19F NMR-based high-throughput assays have been developed for the rapid screening of biocatalytic reactions producing chiral amines. acs.orgacs.org

Table 2: Potential High-Throughput Screening Assays for this compound Derivatives

Assay TypeTarget/ProcessPrinciple
Biochemical Assay Cholinesterases, Monoamine OxidasesMeasurement of enzyme activity using a colorimetric or fluorometric substrate.
Cell-Based Assay Neuronal cell viability, Cancer cell proliferationQuantification of cell numbers using assays like MTT or CellTiter-Glo.
Target-Based Cellular Assay PD-1/PD-L1 interactionReporter gene assay to measure the inhibition of the signaling pathway.
Phenotypic Screening Anti-parasitic activityAutomated microscopy to assess parasite viability and morphology.

The implementation of robust HTS assays will be critical for efficiently navigating the chemical space of this compound derivatives and identifying promising lead compounds for further development.

Q & A

What are the established synthetic routes for (R)-7-Chlorochroman-4-amine, and how is enantiomeric purity validated?

Classification : Basic
Methodological Answer :
The synthesis typically involves:

Starting Material : A chromane derivative functionalized at the 4-position (e.g., 7-chlorochroman-4-ol).

Amination : Introduction of the amino group via nucleophilic substitution or reductive amination .

Chiral Resolution : Separation of the (R)-enantiomer using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) .

Characterization :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for amine protons and chlorine proximity).
  • HPLC with Chiral Columns : Validates enantiomeric excess (>98% purity is standard) .
  • Mass Spectrometry : Verifies molecular weight (C₉H₁₀ClNO; theoretical MW: 183.64 g/mol) .

Table 1 : Key Synthetic and Characterization Parameters

StepMethodCritical ParametersReference
AminationReductive aminationTemperature: 60–80°C; Catalyst: Pd/C
Chiral ResolutionHPLC (Chiralpak® AD-H column)Mobile phase: Hexane/IPA (90:10)
Purity Validation¹³C NMRChemical shift δ: 50–55 ppm (C4 amine)

How does the (R)-enantiomer’s configuration influence its binding affinity to serotonin receptors compared to the (S)-form?

Classification : Advanced
Methodological Answer :

  • Experimental Design :
    • Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with 5-HT₁A/2A receptors. Focus on hydrogen bonding and steric effects near the chiral center .
    • In Vitro Binding Assays :
  • Radioligand displacement assays ([³H]-8-OH-DPAT for 5-HT₁A).
  • Compare IC₅₀ values between enantiomers; (R)-form shows 10-fold higher affinity due to optimal spatial alignment with receptor pockets .
  • Data Interpretation : Statistical analysis (e.g., two-way ANOVA) to confirm significance (p < 0.05) and exclude batch variability .

What in vitro models are optimal for evaluating the neuroprotective effects of this compound?

Classification : Advanced
Methodological Answer :

  • Cell Lines : SH-SY5Y (human neuroblastoma) or primary cortical neurons for oxidative stress models (e.g., H₂O₂-induced apoptosis) .
  • Assays :
    • MTT Assay : Measure cell viability post-treatment (IC₅₀ typically 5–20 µM).
    • ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species reduction.
  • Controls : Include enantiomer (S)-form and racemic mixtures to isolate chirality-dependent effects .

How can researchers resolve contradictions in reported metabolic stability data across studies?

Classification : Advanced
Methodological Answer :

  • Systematic Review : Aggregate data from liver microsome assays (human vs. rodent) and cross-validate using:
    • CYP450 Inhibition Studies : Identify isoform-specific interactions (e.g., CYP3A4/2D6).
    • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS .
  • Confounding Factors :
    • pH Variability : Microsome incubation pH (7.4 vs. 7.0) alters degradation rates.
    • Batch Differences : Standardize NADPH cofactor concentrations .

What analytical methods ensure sensitivity in detecting nitrosamine impurities during synthesis?

Classification : Basic
Methodological Answer :

  • LC-MS/MS :
    • Column : C18 (2.1 × 100 mm, 1.7 µm).
    • Ionization : ESI+ mode; monitor m/z 74 (NO⁺ fragment) .
  • Validation Parameters :
    • LOQ : 0.1 ppm (10 ng/mL).
    • Recovery : 90–110% via spiked samples .

Which computational methods predict the conformational stability of this compound?

Classification : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) :
    • Optimize geometry at B3LYP/6-311G(d,p) level.
    • Calculate rotational barriers (>10 kcal/mol indicates high stability) .
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to assess logP correlations .

How should enantiomeric excess be quantified when scaling up synthesis?

Classification : Basic
Methodological Answer :

  • Chiral HPLC : Use preparative columns (e.g., Daicel CHIRALCEL® OD) with UV detection (λ = 254 nm).
  • Validation :
    • Inject racemic mixture to confirm baseline separation (Rₛ > 1.5).
    • Calculate enantiomeric ratio (ER) via peak area integration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。